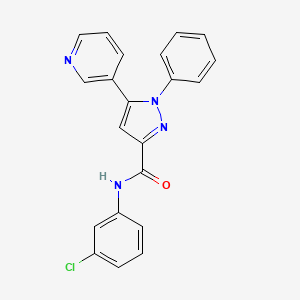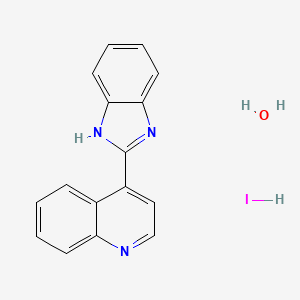
N-(3-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide, also known as "compound X," is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action for compound X is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to be well-tolerated in animal studies, with no significant toxicity or adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes and proteins, making it a valuable tool for studying their function. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on compound X. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that it can improve cognitive function in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cancer therapy. Studies have shown that it can induce apoptosis in cancer cells, and further research is needed to determine its effectiveness in human trials. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Synthesis Methods
Compound X can be synthesized through a multistep process involving the reaction of 3-chloroaniline, pyridine-3-carboxylic acid, and phenylhydrazine. The final product is obtained through purification and recrystallization techniques. The synthesis method has been optimized for high yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
Compound X has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. Studies have also shown that it has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-phenyl-5-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c22-16-7-4-8-17(12-16)24-21(27)19-13-20(15-6-5-11-23-14-15)26(25-19)18-9-2-1-3-10-18/h1-14H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUCYPONDGDOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-1-phenyl-5-(pyridin-3-YL)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)

![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)

![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)

![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)